molecular formula C13H18FN3S B5778295 4-ethyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide

4-ethyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5778295
M. Wt: 267.37 g/mol
InChI Key: ZRSSSPBGHQLVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide is a chemical compound that is widely used in scientific research. This compound is also known as EFDP or NFP. It belongs to the class of piperazine derivatives and has a molecular formula of C13H17FN2S. EFDP is a white powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential applications in various fields of research.

Mechanism of Action

EFDP acts as a selective inhibitor of the dopamine transporter and the serotonin transporter. It binds to the transporters and prevents the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and serotonin, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain. This can lead to an increase in locomotor activity, as well as an increase in the reinforcing effects of drugs of abuse. EFDP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

EFDP has several advantages for lab experiments. It is a highly selective inhibitor of the dopamine transporter and the serotonin transporter, which makes it a useful tool for studying the role of these transporters in various physiological and behavioral processes. Additionally, EFDP is relatively easy to synthesize and can be obtained in high purity. However, EFDP also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, EFDP has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of EFDP. One direction is to study its potential as a drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, future studies could focus on developing new analogs of EFDP with improved pharmacological properties, such as increased solubility and longer half-life. Finally, future studies could focus on developing new methods for administering EFDP to animals, such as using nanoparticles or liposomes.

Synthesis Methods

EFDP can be synthesized by several methods. One of the most common methods is the reaction of 2-fluorobenzaldehyde with 4-ethylpiperazine in the presence of thioamide. This reaction leads to the formation of EFDP as a white powder. The purity of EFDP can be improved by recrystallization and column chromatography.

Scientific Research Applications

EFDP has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. EFDP has also been studied for its potential to modulate the activity of the dopamine transporter, which is a target for drugs used to treat addiction. Additionally, EFDP has been studied for its potential to modulate the activity of the serotonin transporter, which is a target for drugs used to treat depression.

properties

IUPAC Name

4-ethyl-N-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-2-16-7-9-17(10-8-16)13(18)15-12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSSSPBGHQLVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-fluorophenyl)piperazine-1-carbothioamide

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